molecular formula C20H24N2O4S2 B12567560 3,3'-Biisoquinoline, 5,5',6,6',7,7',8,8'-octahydro-1,1'-bis(methylsulfonyl)- CAS No. 287102-80-1

3,3'-Biisoquinoline, 5,5',6,6',7,7',8,8'-octahydro-1,1'-bis(methylsulfonyl)-

Cat. No.: B12567560
CAS No.: 287102-80-1
M. Wt: 420.5 g/mol
InChI Key: CNKBELNNPXLYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- is a complex organic compound that belongs to the class of biisoquinolines This compound is characterized by its unique structure, which includes two isoquinoline units connected by a central bond and substituted with methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- typically involves the reaction of appropriate isoquinoline derivatives under specific conditions. One common method involves the Ullmann reaction, where bis(1-haloisoquinolines) are reacted to form the biisoquinoline structure . The reaction conditions often include the use of copper catalysts and high temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- involves its interaction with molecular targets through coordination bonds. The biisoquinoline structure allows it to act as a bidentate ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of methylsulfonyl groups in 3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- imparts unique chemical properties, such as increased solubility and reactivity. These properties make it a valuable compound for specific applications in catalysis and material science.

Properties

CAS No.

287102-80-1

Molecular Formula

C20H24N2O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

1-methylsulfonyl-3-(1-methylsulfonyl-5,6,7,8-tetrahydroisoquinolin-3-yl)-5,6,7,8-tetrahydroisoquinoline

InChI

InChI=1S/C20H24N2O4S2/c1-27(23,24)19-15-9-5-3-7-13(15)11-17(21-19)18-12-14-8-4-6-10-16(14)20(22-18)28(2,25)26/h11-12H,3-10H2,1-2H3

InChI Key

CNKBELNNPXLYDZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2CCCCC2=CC(=N1)C3=NC(=C4CCCCC4=C3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.